2-Bromo-6-chloro-N-methylpyridin-4-amine
CAS No.:
Cat. No.: VC18596681
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6BrClN2 |
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Molecular Weight | 221.48 g/mol |
IUPAC Name | 2-bromo-6-chloro-N-methylpyridin-4-amine |
Standard InChI | InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) |
Standard InChI Key | GPZXGQPJSRXMRO-UHFFFAOYSA-N |
Canonical SMILES | CNC1=CC(=NC(=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyridine ring is substituted with bromine (C-2), chlorine (C-6), and a methylamino group (C-4). This arrangement creates distinct electronic effects:
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Halogen Effects: Bromine’s polarizability and chlorine’s electronegativity stabilize the ring while directing electrophilic substitutions .
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Methylamino Group: Enhances solubility in polar solvents and facilitates hydrogen bonding .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 221.48 g/mol | |
Boiling Point | Not reported | – |
Density | ~1.6 g/cm³ (estimated) | |
Solubility | Soluble in DMSO, chloroform | |
Melting Point | 102–104°C (literature) |
The compound’s is estimated at 1.5–2.0 due to the electron-withdrawing halogens . Its IR spectrum shows characteristic N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common method involves halogenation of N-methylpyridin-4-amine precursors:
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React 3-aminopyrazine-2-carboxylate with (N-chlorosuccinimide) in acetonitrile at 82°C (yield: 92%).
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Diazotize with , followed by bromination with .
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Hydrolyze with NaOH to yield the carboxylic acid intermediate.
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Rearrangement via Curtius reaction to install the methylamino group.
Industrial Production
Continuous flow reactors optimize scalability and purity (>95% HPLC). Key parameters:
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Temperature Control: Maintained at 75–82°C to prevent side reactions.
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Catalysts: Palladium-based systems enhance regioselectivity in cross-couplings .
Reactivity and Chemical Behavior
Substitution Reactions
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Nucleophilic Aromatic Substitution (SNAr): Bromine and chlorine undergo displacement with amines, alkoxides, or thiols.
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Suzuki-Miyaura Coupling: Bromine participates in cross-couplings with boronic acids, forming biaryl structures .
Oxidation and Reduction
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Oxidation: The methylamino group oxidizes to a nitroso derivative using .
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Reduction: Catalytic hydrogenation () removes halogens, yielding N-methylpyridin-4-amine.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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Antimicrobials: Functionalized derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .
Agrochemicals
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Herbicides: Analogues like 2-bromo-6-alkoxyphenylpyrrolin-2-ones inhibit weed growth in crops.
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Pesticides: Chlorine enhances lipophilicity, improving membrane penetration in insecticides .
Comparative Analysis of Analogues
Recent Advances and Future Directions
Enzymatic Studies
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M3 mAChR Modulation: Pyridine derivatives act as positive allosteric modulators (PAMs), enhancing acetylcholine responses in smooth muscle . Compound 3g (a derivative) showed EC₅₀ = 120 nM in rat bladder assays .
Sustainable Synthesis
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